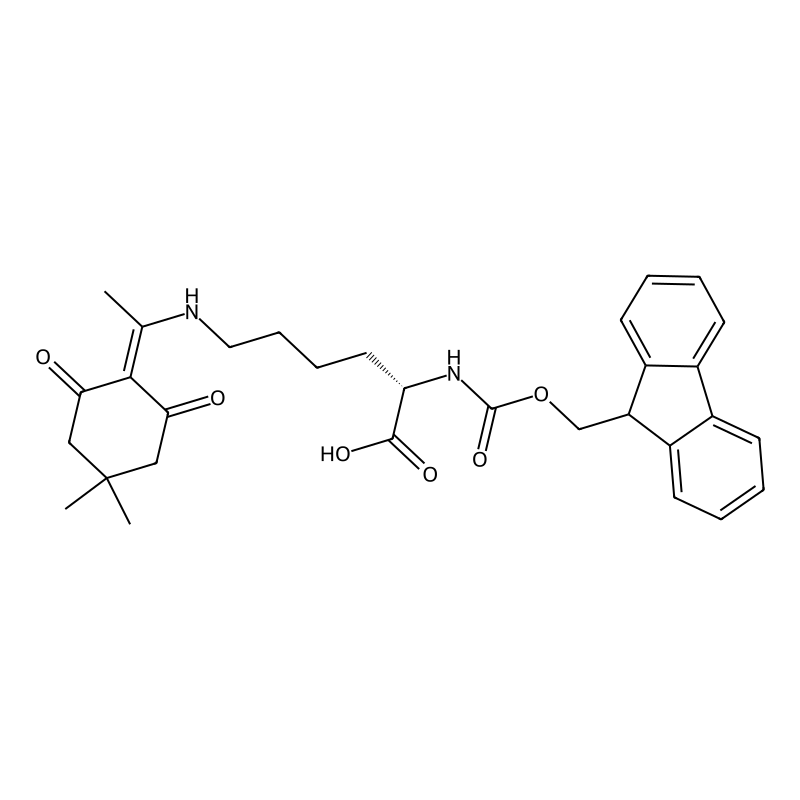

Fmoc-Lys(Dde)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc (Fluorenylmethoxycarbonyl)

This group protects the alpha-amino group (N-terminus) of the lysine residue. It can be selectively removed under mild conditions using piperidine, allowing for further chain elongation during peptide synthesis using a technique called Solid-Phase Peptide Synthesis (SPPS) .

Dde (4,4-dimethyl-7-methoxycarbonylcoumarin)

This group protects the side chain (epsilon-amino group) of the lysine residue. It can be cleaved under different conditions compared to Fmoc, allowing for selective removal and modification of the side chain without affecting the peptide backbone . This property makes Fmoc-Lys(Dde)-OH a quasi-orthogonally protected lysine derivative, offering greater flexibility in peptide design and synthesis.

Applications of Fmoc-Lys(Dde)-OH:

Synthesis of Complex Peptides:

Branched peptides

Fmoc-Lys(Dde)-OH allows for the incorporation of branching points within the peptide chain by utilizing the deprotected side chain for further conjugation reactions . This enables the development of peptides with specific functionalities and improved binding properties.

Di-epitopic peptides

These peptides contain two distinct epitopes, which are regions recognized by the immune system. Fmoc-Lys(Dde)-OH facilitates the synthesis of di-epitopic peptides by enabling the controlled attachment of different antigenic moieties to the lysine side chain .

Construction of Diverse Peptide Structures:

Cyclic peptides

The deprotected side chain of Fmoc-Lys(Dde)-OH can be used to form linkages between different parts of the peptide chain, leading to the formation of cyclic structures. These cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts .

TASP molecules

These are molecules containing both peptide and carbohydrate moieties, offering unique properties for applications in drug discovery and diagnostics. Fmoc-Lys(Dde)-OH allows for the attachment of carbohydrates to the lysine side chain, facilitating the creation of TASP molecules .

Other Applications:

Preparation of modified peptides

The deprotected side chain of Fmoc-Lys(Dde)-OH can be further functionalized with various chemical groups to create modified peptides with tailored properties .

Combinatorial chemistry

Fmoc-Lys(Dde)-OH can be used in libraries of building blocks for the rapid synthesis and screening of large numbers of peptides, aiding in drug discovery and development .

Fmoc-Lys(Dde)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine, is a derivative of the amino acid lysine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha position and a 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (Dde) protecting group at the epsilon position. This compound has a molecular formula of C₃₁H₃₆N₂O₆ and a molecular weight of approximately 532.63 g/mol . The Fmoc group is commonly used in solid-phase peptide synthesis as a protecting group due to its stability under basic conditions and ease of removal under mildly acidic conditions.

Fmoc-Lys(Dde)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group is removed using a solution of piperidine in dimethylformamide, allowing for subsequent coupling reactions with other amino acids. The Dde group provides an orthogonal protection strategy, enabling selective derivatization or cyclization reactions without interfering with the Fmoc group . The compound can participate in various coupling reactions facilitated by reagents such as benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with diisopropylethylamine (DIPEA) .

The biological activity of Fmoc-Lys(Dde)-OH is linked to its incorporation into peptides and proteins. By introducing non-proteinogenic amino acids or modifications, researchers can study protein interactions, enzyme activity, and receptor binding. The Dde protection allows for specific modifications that can enhance biological properties or facilitate the study of protein folding and function .

The synthesis of Fmoc-Lys(Dde)-OH typically involves several steps:

- Protection of Lysine: Starting from L-lysine, the alpha amine is protected with the Fmoc group.

- Dde Protection: The epsilon amine is then protected with the Dde group.

- Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications .

Fmoc-Lys(Dde)-OH is widely used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides containing lysine residues.

- Bioconjugation: Its unique protective groups allow for selective modifications that are useful in creating bioconjugates for drug delivery systems.

- Research: It aids in studying protein interactions and functions by allowing the incorporation of modified lysine residues into peptides .

Studies involving Fmoc-Lys(Dde)-OH often focus on its role in peptide interactions with biological targets. For instance, peptides synthesized using this compound can be evaluated for their binding affinity to receptors or enzymes. The ability to modify peptides at specific sites enhances the understanding of structure-activity relationships in biochemical pathways .

Several compounds bear structural similarities to Fmoc-Lys(Dde)-OH, each with unique features:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-Lys(Alloc)-OH | Contains allyloxycarbonyl instead of Dde | Useful for different types of coupling reactions |

| Fmoc-Lys(Boc)-OH | Uses tert-butyloxycarbonyl as a protecting group | More stable under acidic conditions |

| Dde-Lys(Fmoc)-OH | Similar structure but with Dde at the alpha position | Allows different reactivity patterns |

Each compound's choice depends on the desired reaction conditions and specific applications in peptide synthesis .

Molecular Architecture

Fmoc-Lys(Dde)-OH features a dual-protection strategy:

- N α-Fmoc: Removed by 20–30% piperidine in DMF, enabling iterative chain elongation.

- N ε-Dde: Cleaved selectively with 2% hydrazine in DMF, permitting side-chain modifications.

The Dde group’s cyclohexanedione scaffold provides steric hindrance, preventing unintended deprotection during Fmoc removal. X-ray crystallography reveals a planar fluorenyl moiety and twisted cyclohexanedione ring, creating a 67° dihedral angle that enhances orthogonality.

Table 1: Key Physicochemical Properties

Orthogonal Deprotection Kinetics

The Fmoc/Dde combination exhibits true orthogonality:

- Fmoc Removal: 20% piperidine/DMF, 3 × 3 min, >99% efficiency.

- Dde Cleavage: 2% hydrazine/DMF, 4 × 5 min, monitored spectrophotometrically at 290 nm (ε = 19,000 M⁻¹cm⁻¹).

Critically, Dde remains stable under Fmoc deprotection conditions (pH 10–12), while Fmoc resists hydrazine treatment (pH 7–8). This dichotomy enables sequential modifications, such as:

- Solid-phase assembly of linear peptide backbone.

- Dde removal for side-chain conjugation (e.g., biotin, fluorescent tags).

- Cyclization via thiol-alkyne or click chemistry.

Synthesis of Fluorenylmethyloxycarbonyl-Lysine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Hydroxyl: Reaction Pathways and Key Intermediates

The synthesis of Fluorenylmethyloxycarbonyl-Lysine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Hydroxyl proceeds through a well-established two-stage synthetic pathway that involves the selective deprotection of the lysine side chain followed by the introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting group [5]. The synthetic route begins with Fluorenylmethyloxycarbonyl-Lysine(tert-butoxycarbonyl)-Hydroxyl as the starting material, which undergoes selective side-chain deprotection under acidic conditions [5].

The first stage involves the treatment of Fluorenylmethyloxycarbonyl-Lysine(tert-butoxycarbonyl)-Hydroxyl (5.66 grams, 12.1 millimoles) with 4 molar hydrochloric acid in 1,4-dioxane (120 milliliters) at room temperature for 2 hours to remove the side-chain tert-butoxycarbonyl group [5]. This deprotection step is critical as it selectively cleaves the acid-labile tert-butoxycarbonyl protection while maintaining the integrity of the Fluorenylmethyloxycarbonyl group at the alpha-amino position [5]. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess hydrochloric acid [5].

The second stage involves the introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting group through condensation with 2-acetyldimedone [5]. The deprotected lysine intermediate is dissolved in ethanol (60 milliliters), followed by the addition of 2-acetyldimedone (3.36 grams, 18.4 millimoles) and N,N-diisopropylethylamine (6.2 milliliters, 35.6 millimoles) [5]. The reaction mixture is then refluxed for 17 hours to ensure complete condensation and formation of the desired product [5].

The key intermediate in this synthetic pathway is 2-acetyldimedone, which is prepared through a separate synthetic route involving dimedone and acetyl chloride [30]. The synthesis of 2-acetyldimedone involves the treatment of dimedone (6.05 grams, 43.2 millimoles) with acetyl chloride (3.73 milliliters, 10.1 millimoles) in dichloromethane at 0 degrees Celsius in the presence of pyridine (3.83 milliliters, 47.5 millimoles) [30]. The reaction is allowed to proceed for 1 hour at 0 degrees Celsius, then warmed to room temperature and stirred for an additional 7 hours [30]. Subsequently, aluminum chloride (12.21 grams, 91.6 millimoles) is added to promote rearrangement, and the mixture is stirred for 7 hours at room temperature [30].

The final purification step involves extraction with ethyl acetate (300 milliliters) followed by washing with 1 molar hydrochloric acid (100 milliliters) and brine (100 milliliters) [5]. The organic phase is dried over sodium sulfate, filtered, and concentrated [5]. The crude product is purified using silica gel column chromatography with a gradient of 0.5 to 3 percent methanol in dichloromethane to yield Fluorenylmethyloxycarbonyl-Lysine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Hydroxyl (2.64 grams, 41 percent yield) as a white solid [5].

The reaction mechanism involves nucleophilic attack of the deprotected epsilon-amino group of lysine on the carbonyl carbon of 2-acetyldimedone, followed by elimination of water to form the characteristic enamine linkage [31]. This condensation reaction is favored under basic conditions provided by N,N-diisopropylethylamine, which also serves to neutralize any residual hydrochloric acid from the deprotection step [31]. The resulting 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting group forms a stable six-membered ring system that provides orthogonal protection relative to standard Fluorenylmethyloxycarbonyl and tert-butyl protecting group strategies [2].

Analytical Techniques for Purity Assessment (High Performance Liquid Chromatography, Thin Layer Chromatography, Nuclear Magnetic Resonance)

High Performance Liquid Chromatography represents the primary analytical technique for purity assessment of Fluorenylmethyloxycarbonyl-Lysine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Hydroxyl [1] [17]. Commercial specifications typically require a minimum purity of 97.0 percent by High Performance Liquid Chromatography analysis, with many suppliers achieving purity levels of 98.0 percent or higher [1] [17]. The analysis is commonly performed using gradient elution methods with appropriate mobile phase systems that can effectively separate the target compound from potential impurities and synthetic byproducts [18].

Standard High Performance Liquid Chromatography conditions for purity assessment involve the use of reversed-phase chromatography with ultraviolet detection at 210 nanometers [19]. The chromatographic separation typically employs a C18 column with a mobile phase gradient consisting of water with 0.1 percent trifluoroacetic acid and acetonitrile with 0.1 percent trifluoroacetic acid [18]. The retention time and peak area integration provide quantitative determination of the main component relative to impurities [18]. Commercial batches routinely demonstrate purity values ranging from 98.1 to 98.56 percent by High Performance Liquid Chromatography analysis [18] [19].

Thin Layer Chromatography serves as a complementary analytical technique for rapid purity assessment and reaction monitoring [1] [4]. The technique utilizes silica gel plates with appropriate solvent systems to achieve separation of the target compound from impurities [18]. Commercial specifications require a minimum purity of 98 percent by Thin Layer Chromatography analysis [1] [4]. The visualization of compounds on Thin Layer Chromatography plates is typically achieved through ultraviolet illumination at 254 nanometers, taking advantage of the strong ultraviolet absorption of the fluorenyl chromophore [18].

Two distinct Thin Layer Chromatography systems are commonly employed for comprehensive purity assessment [4]. The first system utilizes a mobile phase composition designated as system 157B, while the second employs system CMA2, both achieving separation efficiencies that demonstrate purity levels of 98 percent or greater [4]. The use of multiple Thin Layer Chromatography systems provides confirmation of purity results and helps identify potential impurities that might co-elute in a single chromatographic system [4].

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization and purity assessment through analysis of characteristic chemical shifts and integration patterns [5] [18]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals that confirm the structural integrity of both the Fluorenylmethyloxycarbonyl and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting groups [5]. The spectrum typically shows signals at 13.31 parts per million (broad singlet, 1 hydrogen) for the carboxylic acid proton, 7.75 parts per million (doublet, coupling constant 7.8 hertz, 2 hydrogens) for the fluorenyl aromatic protons, and characteristic signals for the dimedone methyl groups at 1.01 parts per million (singlet, 6 hydrogens) [5].

The Nuclear Magnetic Resonance analysis also reveals the presence of the characteristic methyl group of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl moiety at 2.55 parts per million (singlet, 3 hydrogens) and the dimedone methylene protons at 2.36 parts per million (singlet, 4 hydrogens) [5]. The lysine alkyl chain protons appear as complex multiplets between 1.50 and 2.00 parts per million [5]. Integration ratios of these characteristic signals provide quantitative assessment of compound purity and help identify potential impurities or incomplete reactions [18].

| Analytical Parameter | Specification | Typical Result |

|---|---|---|

| High Performance Liquid Chromatography Purity | ≥97.0% | 98.1-98.56% |

| Thin Layer Chromatography Purity (System 157B) | ≥98% | >98% |

| Thin Layer Chromatography Purity (System CMA2) | ≥98% | >98% |

| Melting Point | 126-136°C | 130.0-131.4°C |

| Specific Rotation | -5°±1° (c=1.2 in dimethylformamide) | -4.9° to -5.2° |

| Water Content | ≤1.0% | 0.1-0.107% |

| Loss on Drying | ≤1.0% | 0.20% |

Comparative Analysis of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl versus 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl Protection Strategies

The comparative analysis between 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl protection strategies reveals significant differences in stability, orthogonality, and synthetic utility [15] [20]. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl protecting group was introduced in 1998 as a direct response to stability limitations observed with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group [20] [22]. Both protecting groups demonstrate orthogonality to Fluorenylmethyloxycarbonyl and tert-butyl protection strategies, being stable to 20 percent piperidine treatment and trifluoroacetic acid exposure while remaining cleavable with 2 percent hydrazine in dimethylformamide [22] [42].

The primary advantage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group lies in its ease of removal compared to the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl group [15] [22]. Deprotection of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl proceeds efficiently with 2 percent hydrazine in dimethylformamide, with complete removal typically achieved within 3 minutes under continuous flow conditions [31]. The deprotection can be conveniently monitored by ultraviolet absorption at 300 nanometers due to the formation of the chromophoric indazole byproduct [20] [22].

However, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group suffers from significant stability limitations that have led to its replacement by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl variant in many applications [14] [15]. The most problematic issue is the tendency of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl to undergo migration during Fluorenylmethyloxycarbonyl deprotection with piperidine [14] [15]. This migration occurs through nucleophilic attack of unprotected epsilon-amino groups of lysine residues on the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group, leading to scrambling of protection patterns within the peptide sequence [14].

The migration phenomenon has been documented to occur both as intramolecular and intermolecular reactions between peptides on the same resin bead [14]. An unprotected epsilon-amino group of lysine can acquire 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protection from another epsilon-amino group or from an alpha-amino group, although unprotected alpha-amino groups cannot remove 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl from epsilon-amino functions [14]. This migration takes place during Fluorenylmethyloxycarbonyl removal with piperidine and during subsequent washing steps, and is accelerated by the presence of piperidine due to formation of unstable piperidine-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl adducts [14].

In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl protecting group demonstrates significantly enhanced stability against migration due to increased steric hindrance [15] [20]. The more hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl group does not undergo leaching or side-chain migration to any significant extent, except in the special case of 2,3-diaminopropionic acid residues [15]. This enhanced stability makes 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl the preferred choice for synthesis of long peptide sequences where 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl groups would be partially lost during extended synthetic procedures [22].

The introduction of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl has enabled the development of standardized protocols for automated synthesis of branched, cyclic, and side-chain modified peptides [20] [23]. Since 1998, the Fluorenylmethyloxycarbonyl/1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl strategy has become the standard approach for solid-phase peptide synthesis applications requiring orthogonal lysine protection [20]. The enhanced robustness of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl has facilitated its adoption in over 98 published research applications [20].

However, the improved stability of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl comes at the cost of more challenging deprotection conditions [15] [21]. The increased steric hindrance can occasionally make the group extremely difficult to remove, particularly when located at the C-terminus of a peptide or in aggregated regions of the sequence [15]. Optimization studies have shown that deprotection efficiency can be improved through careful selection of hydrazine concentration, reaction time, solution volume, and reaction iterations [21]. Typical deprotection protocols employ 3 percent hydrazine in dimethylformamide with extended reaction times compared to 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl removal [24].

| Protection Strategy Parameter | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

|---|---|---|

| Molecular Weight | 532.63 g/mol | 574.72 g/mol |

| Deprotection Conditions | 2% hydrazine/dimethylformamide | 2-3% hydrazine/dimethylformamide |

| Deprotection Time | 3 minutes (flow conditions) | Extended (optimized conditions) |

| Migration Tendency | High (documented scrambling) | Minimal (enhanced stability) |

| Sequence Length Compatibility | Limited (partial loss in long sequences) | Excellent (stable during extended synthesis) |

| Steric Hindrance | Moderate | High |

| Applications Since Introduction | Established (pre-1998) | >98 published applications (post-1998) |

The development of orthogonal protection mechanisms in solid phase peptide synthesis has revolutionized the field by enabling selective deprotection of specific functional groups without affecting others [1] [2]. The term "orthogonal" was originally coined by Barany and Merrifield in 1977 to designate classes of protecting groups that are removed by differing chemical mechanisms, allowing their removal in any order and in the presence of other protecting group classes [3].

Fluorenylmethyloxycarbonyl-lysine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-hydroxyl represents a sophisticated example of dual protection strategy, where the α-amino group bears fluorenylmethyloxycarbonyl protection while the ε-amino group of the lysine side chain is protected with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group [1] [4]. This dual protection scheme provides complete orthogonality between the two protecting groups, as fluorenylmethyloxycarbonyl is base-labile and removed by piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene, while 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl is stable to bases but specifically cleaved by hydrazine or hydroxylamine [5] [6].

The mechanistic foundation of this dual protection strategy relies on the distinct chemical properties of each protecting group. Fluorenylmethyloxycarbonyl removal proceeds through a two-step mechanism involving the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination that yields a highly reactive dibenzofulvene intermediate [7] [8]. This process is favored by the use of cyclic secondary amines such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate [8] [9].

In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting group operates through a completely different mechanism. The group is specifically designed to be stable under the basic conditions used for fluorenylmethyloxycarbonyl removal but undergoes selective cleavage when exposed to hydrazine [5] [6]. The hydrazinolysis reaction can be monitored spectrophotometrically since the indazole cleavage product absorbs strongly at 290 nanometers, facilitating automation of synthetic procedures [1] [10].

Applications and synthetic utility of this dual protection strategy have been extensively demonstrated in the synthesis of complex peptide architectures. The fluorenylmethyloxycarbonyl/1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl strategy has become the standard approach for synthesizing branched peptides, cyclic peptides, multiple antigenic peptides, and side-chain modified peptides [1] [4] [11]. The utility stems from the fact that 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-protected primary amines remain stable during standard fluorenylmethyloxycarbonyl deprotection with 20% piperidine and during trifluoroacetic acid cleavage, but can be selectively unmasked on the solid phase for subsequent site-specific modifications [10].

Stability Profiles Under Piperidine, Trifluoroacetic Acid, and Hydrazine Treatments

The stability profiles of fluorenylmethyloxycarbonyl-lysine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-hydroxyl under various deprotection conditions demonstrate the robust orthogonality of this protection scheme. Systematic studies have revealed distinct stability patterns that enable selective deprotection protocols in solid phase peptide synthesis.

Piperidine treatment represents the standard condition for fluorenylmethyloxycarbonyl removal in solid phase peptide synthesis. Under typical conditions using 20% piperidine in dimethylformamide, fluorenylmethyloxycarbonyl groups undergo rapid and complete removal with half-lives of less than one minute [7] [12]. The deprotection mechanism involves proton abstraction at the 9-position of the fluorene ring followed by β-elimination, yielding dibenzofulvene and carbon dioxide as byproducts [7] [13]. Importantly, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting group remains completely stable under these conditions, demonstrating excellent orthogonality [6] [10].

Kinetic studies have shown that piperidine deprotection is virtually instantaneous on the second-scale for unhindered fluorenylmethyloxycarbonyl groups [9]. However, the efficiency can be influenced by steric hindrance and the nature of the peptide sequence. Alternative deprotection reagents such as 4-methylpiperidine, piperazine, and morpholine have been evaluated as potentially safer alternatives to piperidine, with comparable deprotection efficiency but reduced toxicity profiles [7] [12].

Trifluoroacetic acid stability represents a critical parameter for the dual protection strategy, as trifluoroacetic acid is the standard reagent for final peptide cleavage and side-chain deprotection in fluorenylmethyloxycarbonyl solid phase peptide synthesis. Both fluorenylmethyloxycarbonyl and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl groups demonstrate excellent stability under typical trifluoroacetic acid cleavage conditions [1] [14]. Standard cleavage cocktails containing 95% trifluoroacetic acid with various scavengers do not affect either protecting group, allowing their preservation during the removal of acid-labile side-chain protecting groups such as tert-butyl-based groups [15] [14].

This acid stability is particularly important for the synthesis of protected peptide fragments, where selective removal of certain protecting groups while preserving others is required. The stability under trifluoroacetic acid conditions enables the preparation of partially protected peptides for convergent synthesis strategies or for peptides requiring further synthetic manipulations [14].

Hydrazine treatment provides the selective deprotection method for 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl groups while leaving fluorenylmethyloxycarbonyl protection intact. Standard protocols employ 2% hydrazine monohydrate in dimethylformamide for selective deprotection [5]. The reaction typically requires 15-30 minutes for complete deprotection, significantly longer than fluorenylmethyloxycarbonyl removal but providing excellent selectivity [5] [16].

Critical concentration limits have been established for hydrazine treatment to prevent unwanted side reactions. Hydrazine concentrations should not exceed 2%, as higher concentrations can cause peptide cleavage at glycine residues and can convert arginine residues to ornithine through side reactions [5]. The selective deprotection can be monitored by ultraviolet spectroscopy, as the released 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl hydrazine adduct absorbs strongly at 290 nanometers [16].

An alternative approach uses hydroxylamine for 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl removal, which reportedly does not affect fluorenylmethyloxycarbonyl groups [4]. However, hydroxylamine deprotection is generally slower than hydrazine treatment, requiring 2-4 hours for complete deprotection [16].

| Treatment Condition | Fluorenylmethyloxycarbonyl Stability | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Stability | Orthogonality |

|---|---|---|---|

| Piperidine (20%) | Unstable - rapid removal | Stable | Excellent |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (2%) | Unstable - rapid removal | Stable | Excellent |

| Trifluoroacetic acid (95%) | Stable | Stable | N/A |

| Hydrazine (2%) | Stable | Unstable - selective removal | Excellent |

| Standard solid phase peptide synthesis Coupling | Stable | Stable | Excellent |

| Dimethylformamide Washing | Stable | Stable | Excellent |

| Long-term storage | Stable | Moderate - some migration | Good |

Role of 1,8-diazabicyclo[5.4.0]undec-7-ene in Preventing Unintended 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Migration

The phenomenon of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl migration represents one of the most significant challenges in the application of this protecting group in solid phase peptide synthesis. Migration occurs when the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group transfers from its original position to an unprotected amino group elsewhere in the peptide sequence, leading to undesired protecting group distributions and potential synthetic complications [6] [10].

Mechanistic understanding of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl migration has been elucidated through systematic studies. The migration can occur both as intramolecular and intermolecular processes between peptides on the same resin bead [6]. The process is facilitated by the formation of an unstable piperidine-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl adduct during standard fluorenylmethyloxycarbonyl deprotection conditions, which makes the protecting group more susceptible to nucleophilic attack by free amino groups [6].

Experimental observations have demonstrated that unprotected ε-amino groups of lysine can acquire 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protection from another ε-amino group or from an α-amino group during piperidine treatment [6]. Interestingly, unprotected α-amino groups cannot remove 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl from ε-amino functions, suggesting a directional preference in the migration process. The migration is also possible in neat dimethylformamide through direct nucleophilic attack of free ε-amino groups, and the addition of piperidine to the reaction medium accelerates this side reaction [6].

1,8-diazabicyclo[5.4.0]undec-7-ene as a solution to the migration problem has emerged as an elegant approach to maintain the benefits of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protection while minimizing unwanted migration. 1,8-diazabicyclo[5.4.0]undec-7-ene is a strong, non-nucleophilic base that can effectively remove fluorenylmethyloxycarbonyl groups without forming the problematic piperidine-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl adduct that facilitates migration [6] [17].

Optimized protocols using 1,8-diazabicyclo[5.4.0]undec-7-ene typically employ 2% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide for short reaction times of 2-3 minutes [6] [17]. This approach prevents 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl migration while achieving complete fluorenylmethyloxycarbonyl removal. Since 1,8-diazabicyclo[5.4.0]undec-7-ene is non-nucleophilic and will not react with the dibenzofulvene byproduct, piperidine is often added in small amounts just to scavenge this reactive intermediate [17].

Comparative kinetic studies have shown that 1,8-diazabicyclo[5.4.0]undec-7-ene removes fluorenylmethyloxycarbonyl groups much faster than piperidine [17] [18]. When fluorenylmethyloxycarbonyl deprotection is slow or incomplete with piperidine, replacing it with 1,8-diazabicyclo[5.4.0]undec-7-ene can improve deprotection yield and thus increase the yield of the desired peptide [17]. A combination of 5% piperazine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene has been shown to achieve complete fluorenylmethyloxycarbonyl removal in less than one minute while significantly reducing deletion sequences arising from incomplete deprotection [18] [19].

Practical considerations for using 1,8-diazabicyclo[5.4.0]undec-7-ene include the need for careful sequence evaluation. 1,8-diazabicyclo[5.4.0]undec-7-ene should not be used when aspartic acid residues are part of the peptide chain, as 1,8-diazabicyclo[5.4.0]undec-7-ene catalyzes aspartimide formation [17]. For sequences containing aspartic acid, modified protocols using 1,8-diazabicyclo[5.4.0]undec-7-ene with 1% formic acid can minimize base-induced side reactions while maintaining deprotection efficiency [18].

Alternative migration prevention strategies have also been developed for situations where 1,8-diazabicyclo[5.4.0]undec-7-ene cannot be used. The more hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl variant offers improved stability during long synthesis sequences and reduced migration propensity compared to the standard 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group [1] [5]. This variant can be removed with 2% hydrazine similar to 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl but shows enhanced stability against migration during extended synthesis protocols [5].

| Experimental Condition | Migration Observed | Migration Type | Prevention Strategy |

|---|---|---|---|

| Standard piperidine treatment | Yes - significant | Inter/intramolecular | Use 1,8-diazabicyclo[5.4.0]undec-7-ene instead |

| 1,8-diazabicyclo[5.4.0]undec-7-ene treatment (short exposure) | Minimal | Minimal | Standard protocol |

| Dimethylformamide washing cycles | Low | Intramolecular | Minimize wash cycles |

| Long peptide sequences (>20 amino acids) | Moderate | Both types | Use 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl variant |

| Presence of unprotected lysine | High | Intermolecular | Protect all lysine residues |

| High temperature coupling | Moderate | Intramolecular | Lower temperature |

The synthetic impact of using 1,8-diazabicyclo[5.4.0]undec-7-ene for migration prevention extends beyond simply avoiding unwanted side reactions. By maintaining the integrity of the protecting group pattern throughout the synthesis, 1,8-diazabicyclo[5.4.0]undec-7-ene enables the reliable synthesis of complex branched and cyclic peptides that would otherwise be compromised by migration-induced protecting group scrambling [18] [19]. This has particular importance in automated peptide synthesis, where consistent and predictable protecting group behavior is essential for high-throughput peptide production [18].